molecular formula C19H24N2O2 B2985774 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine CAS No. 523980-01-0

1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine

Cat. No.: B2985774
CAS No.: 523980-01-0
M. Wt: 312.413
InChI Key: UGXXTNMWSZPWFR-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine (IUPAC: 1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]piperazine) is a piperazine derivative featuring a benzyl group substituted with both benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively . This compound is of interest due to its structural complexity, which combines electron-donating substituents (methoxy and benzyloxy) with a flexible piperazine core. Piperazine derivatives are widely studied for their pharmacological properties, including interactions with neurotransmitter transporters and enzymes, making this compound a candidate for drug discovery .

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-19-13-17(14-21-11-9-20-10-12-21)7-8-18(19)23-15-16-5-3-2-4-6-16/h2-8,13,20H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXXTNMWSZPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCNCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine typically involves the reaction of 4-(benzyloxy)-3-methoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Corresponding benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl piperazines.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzylpiperazines

The target compound belongs to the benzylpiperazine subclass, where structural diversity arises from substituents on the benzyl group. Key analogues include:

Compound Substituents on Benzyl Group Key Properties/Applications Reference
Target Compound 4-benzyloxy, 3-methoxy Potential CNS activity, enzyme inhibition
Benzylpiperazine (BZP) Unsubstituted phenyl Psychostimulant effects
1-(3,4-Methylenedioxyphenyl)piperazine (MDBP) 3,4-methylenedioxy Hallucinogenic properties
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-methoxy Serotonergic activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Dopamine/norepinephrine reuptake inhibition

Key Observations :

  • Electron-Donating vs. In contrast, TFMPP’s CF₃ group is electron-withdrawing, favoring hydrophobic interactions .
  • Steric Effects : The bulky benzyloxy group in the target compound may limit access to certain receptors compared to smaller substituents like methoxy in MeOPP .
  • Biological Activity : While MDBP and BZP exhibit psychostimulant effects, the target compound’s dual substituents may shift activity toward enzyme inhibition or allosteric modulation, as seen in other piperazine-based BACE1 inhibitors .
Piperazine Derivatives with Extended Side Chains

Compounds with alkyl or aryl extensions on the piperazine core demonstrate varied pharmacological profiles:

Compound Structure Applications Reference
1-(3-(Benzyloxy)propyl)piperazine Piperazine + propyl-benzyloxy side chain Intermediate for anticancer agents
1-[2-(Benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine Ethyl-benzhydryloxy + phenylpropyl Dopamine transporter binding
SA4503 3,4-Dimethoxyphenethyl + 3-phenylpropyl Sigma-1 receptor agonism (antidepressant)

Key Observations :

  • Side Chain Length : The target compound’s direct benzyl attachment contrasts with propyl or ethyl linkages in analogues like 1-(3-(benzyloxy)propyl)piperazine, which may enhance solubility but reduce membrane permeability .
  • Dopamine Transporter Affinity : Bulky substituents (e.g., benzhydryloxy in ) improve dopamine transporter binding, suggesting the target compound’s benzyloxy group could similarly enhance affinity if optimized .
Sulfonyl and Acyl Derivatives

Sulfonamide and acylated piperazines are explored for antimicrobial and anticancer activity:

Compound Structure Applications Reference
1-(4-Chlorobenzhydryl)piperazine derivatives Acylated with substituted benzoyl Cytotoxicity against liver/breast cancer
1-(2-Methoxyphenyl)piperazine derivatives Methoxyphenyl + nitroaryl-thiadiazole Antibacterial activity

Key Observations :

  • Anticancer Activity: Acylated derivatives (e.g., ) show that electron-withdrawing groups (Cl, NO₂) enhance cytotoxicity, whereas the target compound’s electron-donating groups may favor different mechanisms .
  • Antibacterial Specificity : Methoxy-substituted piperazines (e.g., ) inhibit Gram-positive bacteria, suggesting the target compound’s benzyloxy group could broaden activity against resistant strains.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The benzyloxy and methoxy groups increase hydrophobicity (predicted LogP ~3.5) compared to unsubstituted BZP (LogP ~2.1) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Piperazine rings are susceptible to N-oxidation, but bulky substituents (e.g., benzyloxy) may slow hepatic metabolism compared to TFMPP .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Rigidity : Bridged piperazines (e.g., ) show that reduced conformational flexibility enhances dopamine transporter affinity, suggesting that the target compound’s substituents could be optimized for rigidity .

Biological Activity

1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine is a synthetic compound with a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of acetylcholinesterase (AChE) and its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

1. Acetylcholinesterase Inhibition

  • The compound exhibits significant inhibition of AChE, an enzyme crucial in the cholinergic system. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive functions and is particularly relevant in the context of Alzheimer's disease (AD) treatment.
  • IC50 Value : Approximately 0.21 µM, indicating strong inhibitory potential compared to other known inhibitors .

2. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of piperazine, including this compound, possess antimicrobial properties against various bacterial strains. The presence of hydrophobic substituents enhances their antibacterial efficacy.
  • Minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 1-2 µg/mL against Staphylococcus aureus, showcasing strong antibacterial activity .

3. Anti-inflammatory Effects

  • Some studies indicate potential anti-inflammatory properties, particularly in models of rheumatoid arthritis. The structural characteristics may modulate inflammatory pathways effectively .

The mechanisms through which this compound exerts its effects are still under investigation but are hypothesized to include:

  • Cholinergic Modulation : By inhibiting AChE, the compound enhances cholinergic neurotransmission, beneficial for cognitive disorders.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to its antimicrobial activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related piperazine derivatives:

  • Cognitive Enhancement : Research demonstrated that similar compounds significantly increased acetylcholine levels in the hippocampus of rats, indicating potential use in treating Alzheimer's disease .
  • Antimicrobial Testing : In vitro assays revealed that related piperazine derivatives exhibited MIC values ranging from 1-2 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Inflammation Models : Animal models for rheumatoid arthritis showed that compounds with similar scaffolds reduced inflammatory markers significantly compared to controls .

Summary of Biological Activity

PropertyValue
Molecular FormulaC19H24N2O2
Molecular Weight312.41 g/mol
AChE Inhibition IC50~0.21 µM
Antibacterial MIC (S. aureus)1-2 µg/mL

Comparison with Similar Compounds

Compound NameStructure DescriptionAChE IC50 (µM)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazineContains phenylsulfonyl group~0.21
1-[4-(Methoxy)-3-benzylpiperazine]Lacks benzyloxy groupNot specified

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